Phosphoric acid, 2-ethylhexyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

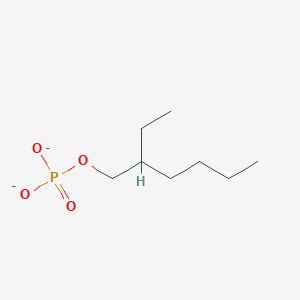

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKDOMVGKKPJBH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O4P-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | Phosphoric acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12645-31-7 | |

| Record name | Phosphoric acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, 2-ethylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Phosphoric Acid, 2-Ethylhexyl Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of mono-, di-, and tris(2-ethylhexyl) phosphate (B84403) esters. These organophosphate compounds are utilized in a variety of industrial applications, from solvent extraction of metals to plasticizers and flame retardants.[1][2][3] This document consolidates key data on their physical and chemical characteristics, reactivity, and analytical methodologies to support research and development activities.

Chemical Identity and Physical Properties

Phosphoric acid, 2-ethylhexyl ester, can exist as a monoester, diester, triester, or as a mixture of the mono- and diesters.[2][3] The properties of each are distinct and are summarized below.

Table 1: Physical and Chemical Properties of 2-Ethylhexyl Phosphate Esters

| Property | Mono(2-ethylhexyl) phosphate (MEHP) | Di(2-ethylhexyl) phosphate (DEHPA) | Tris(2-ethylhexyl) phosphate (TEHP) |

| CAS Number | 1070-03-7[4] | 298-07-7[5] | 78-42-2[6] |

| Molecular Formula | C8H19O4P[4] | C16H35O4P[5] | C24H51O4P[6] |

| Molecular Weight | 210.21 g/mol [4] | 322.42 g/mol [7] | 434.63 g/mol [6] |

| Appearance | - | Colorless liquid[1] | Colorless, nearly odorless liquid[2] |

| Density | 1.127 g/cm³[4] | ~1.01 g/cm³ at 20°C[8] | - |

| Boiling Point | 321.8°C at 760 mmHg[4] | - | >215°C (decomposes) |

| Melting Point | - | - | -74°C |

| Flash Point | 148.4°C[4] | 191°C[5] | - |

| Vapor Pressure | 6.01E-05 mmHg at 25°C[4] | - | - |

| Water Solubility | - | Low water solubility[2] | - |

| Solubility in Organic Solvents | Soluble in toluene (B28343) and ethanol[8][9] | Soluble in organic solvents[10] | - |

| pKa | 3.1[9] | - | - |

A commercially available form of this compound is often a mixture of the mono- and di-esters.[3]

Table 2: Properties of Mixed Mono- and Di-ester Product

| Property | Value |

| CAS Number | 12645-31-7[11] |

| Appearance | Clear liquid[9] |

| Density | 1.01 g/cm³[9] |

| Water Solubility | 13.2 g/L at 20°C[11] |

| Vapor Pressure | 0.085 Pa at 25°C[9] |

Reactivity and Stability

General Reactivity: Organophosphates like the 2-ethylhexyl esters are susceptible to forming highly toxic and flammable phosphine (B1218219) gas in the presence of strong reducing agents.[12] Partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides.[12] They are mildly corrosive to most metals and may form flammable hydrogen gas.[12]

Di(2-ethylhexyl) phosphate (DEHPA):

-

Stability: Stable under normal conditions.[7]

-

Conditions to Avoid: Incompatible products.[7]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[7]

-

Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), and oxides of phosphorus are released upon thermal decomposition.[7]

-

Hazardous Reactions: None under normal processing.[7] Hazardous polymerization does not occur.[7]

Tris(2-ethylhexyl) phosphate (TEHP):

-

Reactivity: Forms explosive mixtures with air upon intense heating.[13]

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[13]

-

Hydrolysis: Abiotic hydrolysis is insignificant.[2]

Mixture of Mono- and Di-esters:

-

Hazardous Reactions: No known hazardous reactions.[11]

-

Conditions to Avoid: There are no specific conditions known which have to be avoided.[11]

-

Hazardous Decomposition Products: Reasonably anticipated hazardous decomposition products as a result of use, storage, spill, and heating are not known.[11] Hazardous combustion products include phosphorus oxides.[14]

Experimental Protocols

A common method for the preparation of DEHPA involves the reaction of phosphorus pentoxide with 2-ethylhexanol.[1] This process typically yields a mixture of mono-, di-, and trisubstituted phosphates, from which DEHPA can be isolated based on its solubility.[1]

An alternative synthesis route involves a three-step pathway:

-

Formation of Di-(2-ethylhexyl) phosphite (B83602): Phosphorus trichloride (B1173362) (PCl₃) is reacted with 2-ethylhexanol.[10][15]

-

Chlorination: The resulting di-(2-ethylhexyl) phosphite is chlorinated with chlorine gas to produce di-(2-ethylhexyl) chlorophosphate.[10][15]

-

Hydrolysis: The di-(2-ethylhexyl) chlorophosphate undergoes hydrolysis with water to yield the final monoester product.[10][15]

A patented method describes the following steps for preparing bis(2-ethylhexyl) phosphate:

-

Add phosphorus oxychloride, a catalyst, and 2-ethylhexanol into a reaction kettle with a molar ratio of phosphorus oxychloride to 2-ethylhexanol of 1:(1.5-2.5) over 0.5-1.5 hours.[16]

-

Continuously stir the mixture at 15-25 °C for 1-3 hours.[16]

-

Remove the generated HCl gas and continue the reaction for 0.5-2 hours.[16]

-

Raise the temperature to 40-70 °C and react for 1-4 hours.[16]

-

Add a 20-60% mass concentration NaOH solution.[16]

-

Perform washing, filtration, and distillation to obtain the final product.[16]

Bis(2-ethylhexyl) phosphate can be analyzed using reverse-phase HPLC with the following conditions:

-

Column: A reverse-phase column, such as Newcrom R1.[17]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[17] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[17]

-

Detection: The method is suitable for UV and MS detection.

-

Application: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[17]

Diagrams

Caption: Synthesis pathway for Di(2-ethylhexyl) phosphoric acid (DEHPA).

Caption: Relationship between reactants and the resulting 2-ethylhexyl phosphate esters.

Caption: General workflow for the HPLC analysis of 2-ethylhexyl phosphate esters.

References

- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 2. ecetoc.org [ecetoc.org]

- 3. 2-Ethyl Hexyl Acid Phosphate - Lubrizol [lubrizol.com]

- 4. Phosphoric acid,mono(2-ethylhexyl) ester | CAS#:1070-03-7 | Chemsrc [chemsrc.com]

- 5. metalleaching.com [metalleaching.com]

- 6. Phosphoric acid, tris(2-ethylhexyl) ester [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

- 9. PHOSPHORIC ACID 2-ETHYLHEXYL ESTER CAS#: 12645-31-7 [m.chemicalbook.com]

- 10. Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | 14802-03-0 | Benchchem [benchchem.com]

- 11. chemos.de [chemos.de]

- 12. DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 2spi.com [2spi.com]

- 15. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof - Google Patents [patents.google.com]

- 16. CN105440072A - Preparation method for bis(2-ethylhexyl) phosphate - Google Patents [patents.google.com]

- 17. Bis(2-ethylhexyl) phosphate | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Physical Characteristics of Di(2-ethylhexyl) Phosphoric Acid (DEHPA)

For Researchers, Scientists, and Drug Development Professionals

Di(2-ethylhexyl) phosphoric acid, commonly known as DEHPA or HDEHP, is a versatile organophosphorus compound with significant applications in solvent extraction, particularly for rare-earth elements and uranium.[1] Its efficacy in these processes is intrinsically linked to its distinct physical and chemical properties. This technical guide provides an in-depth overview of the core physical characteristics of DEHPA, complete with quantitative data, experimental methodologies, and a visual representation of the interplay between its structure and properties.

Quantitative Physical Properties

The physical characteristics of DEHPA have been extensively studied and are summarized in the table below. These properties are crucial for process design, safety assessments, and understanding its behavior in various solvent systems.

| Physical Property | Value | Conditions |

| Appearance | Colorless to yellowish, viscous, oily liquid.[2][3] | Ambient |

| Molecular Formula | (C₈H₁₇O)₂PO₂H or C₁₆H₃₅O₄P[1][2] | - |

| Molecular Weight | 322.42 - 322.43 g/mol [1][2] | - |

| Melting Point | -60 °C to -50 °C (-76 °F to -58 °F; 213 K to 223 K)[1][2][3][4] | - |

| Boiling Point | Decomposes at 1 atm; 393 °C (739 °F; 666 K)[1][4]; 240 °C at 101,325 Pa[5]; 48°C at 12 mmHg[3]; 155°C at 0.015 mm[6] | Varies with pressure |

| Density/Specific Gravity | 0.973 - 0.977 g/cm³[3][4]; 0.9758 g/mL[1]; 0.976 g/cm³[5]; 0.974 – 0.980 Gm/cc | 20 °C to 25 °C |

| Viscosity (Dynamic) | 35.10 mPa·s to 40.99 mPa·s[5][7]; 55 - 60 cp | 20 °C (293.15 K) |

| Solubility in Water | 0.010 lbs/100 lbs water (0.01%); 182 mg/L[4][5] | 20 °C (68 °F) |

| Solubility in Organic Solvents | Soluble in alcohol, benzene, hexane, and 4-methyl-2-pentanone.[2][5] | - |

| pKa | 1.47 (estimated)[5][8] | - |

| Flash Point | 137 °C to 181 °C (279 °F to 358 °F)[3][5][6] | Closed cup |

| Vapor Pressure | 0 mmHg[3]; 3E-7 mmHg[8] | 25 °C |

| Refractive Index | 1.44 - 1.444[3] | - |

Structure-Property Relationships

The molecular structure of DEHPA is fundamental to its physical characteristics. The presence of a phosphoric acid group imparts its acidic nature, while the two bulky 2-ethylhexyl chains contribute to its oily, viscous consistency and its solubility in organic solvents.

References

- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 2. Di (2-ethylhexyl) Phosphoric Acid D2EHPA - Saumit Interglobe Pvt. Ltd. [saumitgroup.com]

- 3. echemi.com [echemi.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) | ENvironmental inFOrmation [enfo.hu]

- 6. parchem.com [parchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Di(2-ethylhexyl) phosphate(298-07-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Technical Guide to the Laboratory Synthesis and Preparation of Di-2-Ethylhexyl Phosphoric Acid (D2EHPA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, purification, and characterization of Di-2-ethylhexyl phosphoric acid (D2EHPA), a versatile organophosphorus compound with significant applications in solvent extraction and other chemical processes. The following sections detail common synthetic routes, purification protocols, and analytical methods for laboratory-scale preparation.

Introduction to D2EHPA

Di-2-ethylhexyl phosphoric acid, commonly known as D2EHPA or HDEHP, is a diester of phosphoric acid and 2-ethylhexanol with the chemical formula (C₈H₁₇O)₂PO₂H. It is a colorless, viscous liquid that is insoluble in water but soluble in many organic solvents.[1] D2EHPA is widely utilized as an extractant in hydrometallurgy for the separation of various metals, including rare-earth elements, uranium, and vanadium.[2] Its utility stems from its ability to form stable complexes with metal ions, facilitating their transfer from an aqueous phase to an organic phase. In laboratory settings, high-purity D2EHPA is essential for reproducible experimental results.

Synthesis of D2EHPA

The laboratory synthesis of D2EHPA can be achieved through several routes, primarily involving the reaction of a phosphorus-containing reagent with 2-ethylhexanol. The choice of method often depends on the availability of starting materials, desired purity, and scale of the preparation.

Synthesis from Phosphorus Pentoxide and 2-Ethylhexanol

This method involves the direct reaction of phosphorus pentoxide (P₄O₁₀) with 2-ethylhexanol. The reaction produces a mixture of mono-, di-, and trisubstituted phosphates, from which D2EHPA must be isolated.[2]

Experimental Protocol:

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube.

-

Suspend phosphorus pentoxide in a suitable inert solvent, such as toluene (B28343) or kerosene, within the flask.

-

Slowly add 2-ethylhexanol to the stirred suspension from the dropping funnel. The reaction is exothermic and should be controlled by external cooling (e.g., an ice bath).

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete. The reaction progress can be monitored by the disappearance of the solid P₄O₁₀.

-

The resulting product is a mixture of phosphoric acid esters and will require purification as described in a later section.

Reaction Pathway: The reaction proceeds through the formation of pyrophosphate intermediates.[2]

-

4 C₈H₁₇OH + P₄O₁₀ → 2 [(C₈H₁₇O)PO(OH)]₂O

-

[(C₈H₁₇O)PO(OH)]₂O + C₈H₁₇OH → (C₈H₁₇O)₂PO(OH) + (C₈H₁₇O)PO(OH)₂

Synthesis from Phosphorus Oxychloride and 2-Ethylhexanol

This method utilizes phosphorus oxychloride (POCl₃) as the phosphorus source. The reaction stoichiometry can be controlled to favor the formation of the diester.[1][3]

Experimental Protocol:

-

Set up a reaction vessel as described in the previous method, ensuring it is dry and under an inert atmosphere (e.g., nitrogen or argon).

-

Add phosphorus oxychloride to the reaction flask.

-

Cool the flask in an ice bath to below 10 °C.

-

Slowly add 2-ethylhexanol dropwise while maintaining the low temperature. The molar ratio of POCl₃ to 2-ethylhexanol is a critical parameter to control the product distribution.[3]

-

After the addition is complete, continue stirring for approximately 1 hour at low temperature.

-

The reaction produces di(2-ethylhexyl) phosphate (B84403) chloride as an intermediate, which is then hydrolyzed.

-

Hydrolyze the intermediate by carefully adding a sodium hydroxide (B78521) solution.

-

The resulting sodium salt of D2EHPA is then acidified (e.g., with sulfuric or hydrochloric acid) to yield the final product.[1]

Synthesis from Phosphorus Trichloride (B1173362) and 2-Ethylhexanol

This is a multi-step process that involves the formation of bis-(2-ethylhexyl) hydrogen phosphite (B83602) (BEHHP) as an intermediate, followed by chlorination and hydrolysis.

Experimental Protocol:

-

Step 1: Formation of BEHHP: React phosphorus trichloride (PCl₃) with 2-ethylhexanol. A molar ratio of 3 moles of 2-ethylhexanol to 1 mole of PCl₃ is preferred to ensure complete reaction of the PCl₃. This reaction produces BEHHP and hydrogen chloride gas.

-

Step 2: Chlorination: The resulting BEHHP is then chlorinated to produce di-(2-ethylhexyl) phosphorochloridate (DEHPC).

-

Step 3: Hydrolysis: The DEHPC is subsequently hydrolyzed to form D2EHPA. This can be achieved by treatment with hot steam followed by a caustic solution.[4]

| Parameter | Phosphorus Pentoxide | Phosphorus Oxychloride | Phosphorus Trichloride |

| Phosphorus Reagent | P₄O₁₀ | POCl₃ | PCl₃ |

| Primary Reactant | 2-Ethylhexanol | 2-Ethylhexanol | 2-Ethylhexanol |

| Key Intermediate(s) | Pyrophosphate esters | Di(2-ethylhexyl) phosphate chloride | Bis-(2-ethylhexyl) hydrogen phosphite, Di-(2-ethylhexyl) phosphorochloridate |

| Reaction Conditions | Exothermic, requires cooling | Low temperature (e.g., < 10 °C) followed by hydrolysis | Multi-step process with controlled stoichiometry |

| Primary Byproducts | Mono- and tri-esters | HCl, NaCl (after neutralization) | HCl, 2-ethylhexyl chloride |

| Typical Purity (crude) | Mixture of esters | High, but requires careful control of stoichiometry | Can produce high purity product with proper workup |

Table 1: Comparison of D2EHPA Synthesis Methods

Purification of D2EHPA

Crude D2EHPA from any of the above syntheses will contain impurities such as mono-2-ethylhexyl phosphoric acid (M2EHPA), tri-2-ethylhexyl phosphate (T2EHP), and unreacted starting materials. Purification is crucial for obtaining a product with consistent properties for research applications.

Purification via Copper Salt Precipitation

A common and effective method for purifying D2EHPA involves the precipitation of its copper salt. D2EHPA forms a copper salt that is sparingly soluble in certain organic solvents, while the impurities remain in solution.[5][6]

Experimental Protocol:

-

Dissolution: Dissolve the crude D2EHPA in an organic solvent such as benzene, cyclohexane, or diethyl ether.[5]

-

Salt Formation: Add a freshly prepared aqueous solution or slurry of copper(II) hydroxide to the D2EHPA solution with vigorous stirring. The formation of the copper salt of D2EHPA will be evident by a color change and precipitation.

-

Precipitation: Add a non-polar solvent like acetone (B3395972) to decrease the solubility of the copper salt and promote its precipitation.[5][6]

-

Isolation and Washing: Separate the precipitated copper salt by filtration. Wash the solid with the solvent mixture to remove entrained impurities. The salt can be redissolved and reprecipitated to achieve higher purity.[5]

-

Conversion back to Acid Form: Suspend the purified copper salt in a fresh organic solvent. Add a dilute mineral acid (e.g., HCl, HNO₃, or H₂SO₄) to strip the copper ions and regenerate the purified D2EHPA.[5]

-

Final Workup: Separate the organic layer containing the purified D2EHPA. Wash it with distilled water to remove any residual mineral acid. Remove the solvent and any remaining water using a rotary evaporator.[5]

Analytical Characterization

After synthesis and purification, it is essential to characterize the D2EHPA to confirm its identity and purity.

| Technique | Purpose | Expected Observations |

| FTIR Spectroscopy | Functional group identification | Characteristic peaks for P=O, P-O-C, and broad O-H stretching vibrations. The O-H stretch is often indicative of the hydrogen-bonded dimer structure of D2EHPA.[7] |

| NMR Spectroscopy (¹H, ³¹P) | Structural elucidation and purity assessment | ¹H NMR will show signals corresponding to the ethylhexyl groups. ³¹P NMR is particularly useful for identifying phosphorus-containing impurities. |

| Titration | Determination of acidic content and equivalent weight | Titration with a standardized base (e.g., NaOH) can be used to quantify the concentration of the acidic phosphate group. |

| Mass Spectrometry | Molecular weight determination | Can confirm the molecular weight of D2EHPA and identify impurities.[8] |

Table 2: Analytical Techniques for D2EHPA Characterization

This guide provides a foundational understanding of the laboratory preparation of D2EHPA. Researchers should always consult original literature and adhere to strict safety protocols when performing these chemical syntheses. The purity of the final product is paramount for reliable and reproducible results in subsequent applications.

References

- 1. chembk.com [chembk.com]

- 2. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof - Google Patents [patents.google.com]

- 5. US3641226A - Method for purification of di-(2-ethyl-hexyl) phosphoric acid - Google Patents [patents.google.com]

- 6. Method for purification of di-(2-ethyl-hexyl) phosphoric acid (1969) | Jerry A Partridge | 6 Citations [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Common synonyms for Phosphoric acid, 2-ethylhexyl ester in scientific literature.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Ethylhexyl diphenyl phosphate (B84403) (EHDPP), a widely used organophosphate ester. It delves into its common synonyms in scientific literature, its biological effects with a focus on endocrine disruption, detailed experimental protocols for its study, and the signaling pathways it modulates.

Common Synonyms in Scientific Literature

The compound "Phosphoric acid, 2-ethylhexyl ester" is a general term. In scientific and commercial literature, the more specific and commonly encountered synonym is 2-Ethylhexyl diphenyl phosphate (EHDPP) . Other frequently used synonyms and trade names include:

-

Octicizer

-

Santicizer 141

-

Phosphoric acid, 2-ethylhexyl diphenyl ester

-

Diphenyl 2-ethylhexyl phosphate

-

Disflamoll DPO

-

Phosflex 362

The Chemical Abstracts Service (CAS) number for EHDPP is 1241-94-7 .

Biological Effects and Toxicological Profile

EHDPP is recognized as an emerging environmental contaminant with potential endocrine-disrupting properties. Research has primarily focused on its ability to interfere with steroidogenesis and adipogenesis, largely through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Effects on Steroidogenesis in H295R Cells

Studies utilizing the human adrenocortical carcinoma cell line H295R have demonstrated that exposure to EHDPP can significantly alter the production of steroid hormones.

The following table summarizes the observed effects of EHDPP on hormone secretion and the expression of key steroidogenic genes in H295R cells after 48 hours of exposure.[1][2]

| Parameter | Concentration | Observation |

| Hormone Secretion | ||

| Estradiol | 1 µM and 5 µM | Significantly increased |

| Cortisol | 1 µM and 5 µM | Significantly increased |

| Aldosterone | 1 µM and 5 µM | Significantly increased |

| Progesterone | 1 µM and 5 µM | No significant change |

| Androstenedione | 1 µM and 5 µM | No significant change |

| Testosterone (B1683101) | 1 µM and 5 µM | No significant change |

| Gene Expression | ||

| CYP11B2 (Aldosterone synthase) | 1 µM and 5 µM | Significantly upregulated |

| CYP21A2 (21-hydroxylase) | 1 µM and 5 µM | Significantly upregulated |

| 3β-HSD2 (3β-hydroxysteroid dehydrogenase) | 1 µM and 5 µM | Significantly upregulated |

| 17β-HSD1 (17β-hydroxysteroid dehydrogenase) | 1 µM and 5 µM | Significantly upregulated |

| ACAT2 (Acyl-CoA:cholesterol acyltransferase 2) | 1 µM and 5 µM | Decreased |

| SCD1 (Stearoyl-CoA desaturase 1) | 1 µM and 5 µM | Decreased |

| MF1 (Mitochondrial fission 1 protein) | 1 µM and 5 µM | Increased |

| FIS1 (Mitochondrial fission protein 1) | 1 µM and 5 µM | Decreased |

Effects on Adipogenesis in 3T3-L1 Cells

EHDPP has been shown to promote the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This effect is mediated through the activation of PPARγ, a master regulator of adipogenesis.

This table summarizes the upregulation of key adipogenic marker genes in 3T3-L1 cells following a 10-day exposure to EHDPP.

| Gene | Concentration | Observation |

| FABP4 (Fatty acid binding protein 4) | 1-10 µM | Upregulated |

| Lpl (Lipoprotein lipase) | 1-10 µM | Upregulated |

| Adiponectin | 1-10 µM | Upregulated |

| Fasn (Fatty acid synthase) | 1-10 µM | Upregulated |

| C/EBPβ (CCAAT/enhancer-binding protein beta) | 1-10 µM | Increased expression |

| PPARγ (Peroxisome proliferator-activated receptor gamma) | 1-10 µM | Increased expression |

Experimental Protocols

H295R Steroidogenesis Assay (adapted from OECD Test Guideline 456)[5][6][7][8][9]

This protocol outlines the in vitro screening of chemicals for their potential to affect the production of 17β-estradiol (E2) and testosterone (T).

-

Cell Culture: Human H295R adrenocarcinoma cells are cultured in a suitable medium, such as DMEM/F12 supplemented with serum and antibiotics, at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Cells are seeded into multi-well plates and allowed to acclimate for 24 hours.

-

Exposure: Cells are exposed to at least seven concentrations of the test chemical (e.g., EHDPP) in triplicate for 48 hours. A solvent control, a known inhibitor, and a known inducer of steroidogenesis are included.

-

Hormone Measurement: After the exposure period, the cell culture medium is collected. Hormone concentrations (e.g., estradiol, testosterone, cortisol, aldosterone) are measured using methods such as commercially available ELISA kits or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Hormone production is expressed as a fold change relative to the solvent control. Statistical analysis is performed to determine the lowest-observed-effect-concentration (LOEC).

3T3-L1 Adipogenesis Assay[10][11][12][13]

This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into adipocytes.

-

Cell Culture and Seeding: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded in multi-well plates and grown to confluence.

-

Differentiation Induction: Two days post-confluence (Day 0), the medium is replaced with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. The test compound (EHDPP) is added at various concentrations. To enhance differentiation efficiency, 2 µM of the PPARγ agonist rosiglitazone (B1679542) can be included.[3][4]

-

Maintenance: On Day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, along with the test compound. This medium is refreshed every two days.

-

Assessment of Adipogenesis: After 8-10 days, adipogenesis is assessed by:

-

Oil Red O Staining: Mature adipocytes containing lipid droplets are stained with Oil Red O. The stain is then extracted, and the absorbance is measured to quantify lipid accumulation.

-

Gene Expression Analysis: RNA is extracted from the cells, and the expression of adipogenic marker genes (e.g., FABP4, Lpl, Adiponectin, PPARγ) is quantified using RT-qPCR.

-

Dual-Luciferase Reporter Gene Assay for PPARγ Activation[14][15][16][17][18]

This assay is used to determine if a compound can activate the PPARγ receptor.

-

Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a plasmid containing the firefly luciferase gene under the control of a PPARγ response element and a control plasmid containing the Renilla luciferase gene.

-

Exposure: After transfection, cells are treated with the test compound (EHDPP) for 24-48 hours.

-

Cell Lysis: The cells are lysed to release the luciferase enzymes.

-

Luciferase Activity Measurement: The activity of firefly and Renilla luciferases is measured sequentially using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity indicates activation of PPARγ.

Signaling Pathways and Molecular Interactions

The primary mechanism through which EHDPP exerts its effects on steroidogenesis and adipogenesis is by acting as an agonist for the nuclear receptor PPARγ.[5][6] Molecular docking studies have indicated that EHDPP can bind to the ligand-binding domain of PPARγ.[7][8][9][10]

EHDPP-Induced Adipogenesis Signaling Pathway

The following diagram illustrates the proposed signaling pathway for EHDPP-induced adipogenesis in 3T3-L1 cells.

Caption: EHDPP-induced adipogenesis via PPARγ activation.

Experimental Workflow for Assessing EHDPP Effects

The following diagram outlines a typical experimental workflow for investigating the biological effects of EHDPP.

Caption: Experimental workflow for EHDPP assessment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Ethylhexyl Diphenyl Phosphate Affects Steroidogenesis and Lipidome Profile in Human Adrenal (H295R) Cells | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Replacement Flame-Retardant 2-Ethylhexyldiphenyl Phosphate (EHDPP) Disrupts Hepatic Lipidome: Evidence from Human 3D Hepatospheroid Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Replacement Flame-Retardant 2-Ethylhexyldiphenyl Phosphate (EHDPP) Disrupts Hepatic Lipidome: Evidence from Human 3D Hepatospheroid Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular docking analysis of PARγ with compounds from Ocimum tenuiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

CAS number and IUPAC name for di(2-ethylhexyl) phosphoric acid.

An In-depth Technical Guide to Di(2-ethylhexyl) Phosphoric Acid (D2EHPA)

Introduction

Di(2-ethylhexyl) phosphoric acid, commonly abbreviated as D2EHPA or HDEHP, is an organophosphorus compound with significant industrial and research applications. It is a diester of phosphoric acid and 2-ethylhexanol.[1] This document provides a comprehensive technical overview of D2EHPA, including its chemical identity, properties, synthesis, and key applications, with a focus on its role in solvent extraction for metallurgical and drug development processes. The information is intended for researchers, scientists, and professionals in related fields.

Chemical Identification

The compound is identified by several names and registry numbers, critical for accurate sourcing and regulatory compliance.

-

Preferred IUPAC Name : Bis(2-ethylhexyl) hydrogen phosphate[1][3]

-

Other Names : Di(2-ethylhexyl)phosphoric acid, DEHPA, D2EHPA, HDEHP, Bis(2-ethylhexyl) phosphate (B84403), Dioctyl acid phosphate[1][3][4]

Physicochemical Properties

D2EHPA is a colorless to pale yellow, viscous oily liquid.[2][5] Its key physical and chemical properties are summarized in the table below. It is generally soluble in organic solvents like alcohol, kerosene, and hexane, but insoluble in water.[2][4][5]

| Property | Value | References |

| Molecular Weight | 322.42 g/mol | [2][4] |

| Appearance | Colorless or yellowish transparent viscous oily liquid | [2] |

| Density | 0.974 – 0.980 g/cm³ (at 20°C) | |

| Freezing Point | -60 °C | [2][5] |

| Boiling Point | 393 °C | |

| Flash Point | 150-170 °C | |

| Refractive Index | 1.441 – 1.442 (at 25°C) | |

| Solubility in Water | Insoluble | [4] |

| pKa | 1.47 | [4] |

Synthesis of D2EHPA

The industrial preparation of D2EHPA can be achieved through several methods. The two most common routes are detailed below. The selection of a particular method depends on the desired purity, yield, and available starting materials.

Synthesis from Phosphorus Pentoxide

This method involves the direct reaction of phosphorus pentoxide (P₄O₁₀) with 2-ethylhexanol. The reaction produces a mixture of mono-, di-, and trisubstituted phosphates. D2EHPA is then isolated from this mixture based on its solubility characteristics.[1]

Reaction Scheme: P₄O₁₀ + 4 C₈H₁₇OH → 2 [(C₈H₁₇O)PO(OH)]₂O [(C₈H₁₇O)PO(OH)]₂O + C₈H₁₇OH → (C₈H₁₇O)₂PO(OH) + (C₈H₁₇O)PO(OH)₂

Synthesis from Phosphorus Oxychloride

An alternative and widely studied laboratory-scale method involves the reaction of phosphorus oxychloride (POCl₃) with 2-ethylhexanol.[5][6] This produces an intermediate, diisooctyl phosphate chloride, which is subsequently hydrolyzed with a lye solution to form the sodium salt. The final product, D2EHPA, is obtained by acidifying the sodium salt with an acid like sulfuric or hydrochloric acid.[5][7] The process parameters, such as molar ratios, temperature, and order of reagent addition, are critical for optimizing the yield and purity of the final product.[6]

A generalized workflow for the synthesis and purification of D2EHPA is illustrated in the diagram below.

Caption: Generalized workflow for D2EHPA synthesis and purification.

Applications in Research and Industry

D2EHPA is a versatile extractant primarily used in hydrometallurgy for solvent extraction. Its ability to selectively chelate metal ions is central to its function.[3]

Solvent Extraction of Metals

D2EHPA is extensively used for the separation and purification of various metals from aqueous solutions.[6] For practical applications, it is typically dissolved in a non-polar organic solvent such as kerosene.[1][8] D2EHPA generally exists as a hydrogen-bonded dimer in these solvents.[1][8]

-

Uranium Extraction : In the nuclear industry, D2EHPA is a key reagent in the "Dapex procedure" for extracting uranium salts from ore leach solutions.[1][8] It can be used in combination with other organophosphorus compounds like Tributyl Phosphate (TBP) to create synergistic effects that enhance extraction efficiency.[1][8]

-

Rare-Earth Elements (Lanthanides) : D2EHPA is highly effective for the separation of lanthanides.[1] Due to the phenomenon of lanthanide contraction, the extraction efficiency of D2EHPA increases with the atomic number of the lanthanide, allowing for their selective separation from a mixture.[1]

-

Other Metals : It is also employed in the extraction of vanadium, cobalt, nickel, and other non-ferrous metals.[3][9]

Other Applications

Beyond metallurgy, D2EHPA is used as:

-

A raw material for surfactants.[2]

-

An agent in wastewater treatment within the petrochemical industry.[2]

Experimental Protocols: Metal Extraction & Stripping

The following is a generalized protocol for the solvent extraction of a metal ion (e.g., uranium or a lanthanide) from an acidic aqueous solution using D2EHPA.

Materials and Reagents

-

Organic Phase : D2EHPA dissolved in a suitable organic diluent (e.g., kerosene, hexane) to the desired concentration.

-

Aqueous Feed : Acidic solution (e.g., sulfate, chloride) containing the target metal ions.

-

Stripping Solution : An acidic solution (e.g., HCl, H₂SO₄) or a carbonate solution (e.g., Na₂CO₃) to recover the metal from the organic phase.[8]

-

Equipment : Separatory funnels, mechanical shaker, pH meter.

Experimental Workflow

-

Preparation : Prepare the organic phase by dissolving a known amount of D2EHPA in the diluent. Prepare the aqueous feed solution with a known concentration of the target metal. Adjust the pH of the aqueous phase to the optimal value for extraction.

-

Extraction (Loading) : Mix equal volumes of the organic phase and the aqueous feed in a separatory funnel. Shake vigorously for a set time (e.g., 10-30 minutes) to allow the metal ions to transfer from the aqueous phase to the organic phase. Allow the two phases to separate. The D2EHPA, acting as a liquid ion exchanger, forms a stable complex with the metal ion in the organic phase.

-

Separation : Separate the metal-loaded organic phase (extract) from the metal-depleted aqueous phase (raffinate).

-

Stripping (Back-Extraction) : Contact the loaded organic phase with the stripping solution. Shake the mixture to transfer the metal ions from the organic phase back into a new aqueous phase.

-

Analysis : Analyze the metal concentration in the initial feed, the raffinate, and the stripping solution to determine the extraction and stripping efficiency. Common analytical techniques include Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[9]

Caption: Workflow for a typical solvent extraction-stripping process.

Analytical Methods for Quantification

Accurate determination of D2EHPA concentration is crucial for process control. Several methods have been reported:

-

Potentiometric Titration : Titration with a standardized NaOH solution.[10]

-

Elemental Analysis : Quantification of phosphorus content.[10]

-

Gravimetric Measurement : A classical but potentially time-consuming method.[10]

-

Near-Infrared (NIR) Spectroscopy : A rapid and non-destructive technique for quantitative analysis of D2EHPA in organic solvents like hexane.[10]

Safety and Handling

D2EHPA is considered a toxic substance and a moderate to severe irritant.[5]

-

Hazards : It is corrosive and can cause burns to the skin, eyes, and respiratory tract.[4][5]

-

Handling : Wear suitable personal protective equipment (PPE), including gloves, and eye/face protection.[5] Handle with care in a well-ventilated area.

-

Storage : Store in a cool, dry, and shady warehouse, away from fire, rain, and strong oxidizing agents.[2][4]

References

- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 2. Di (2-ethylhexyl) Phosphoric Acid D2EHPA - Saumit Interglobe Pvt. Ltd. [saumitgroup.com]

- 3. Di-2-ethylhexyl phosphoric acid introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 4. Di(2-ethylhexyl) phosphate(298-07-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof - Google Patents [patents.google.com]

- 8. Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) supplier, Distributor Manufacturer in visakhapatnam India | Vizag Chemicals [vizagchemical.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Solubility of D2EHPA in common organic solvents and aqueous solutions.

An In-depth Technical Guide to the Solubility of Di-2-ethylhexyl Phosphoric Acid (D2EHPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-2-ethylhexyl phosphoric acid (D2EHPA) is a widely utilized organophosphorus extractant in various fields, including hydrometallurgy for the separation of rare-earth elements and other metals, as well as in solvent extraction processes relevant to pharmaceutical and chemical industries. A thorough understanding of its solubility characteristics in both aqueous and organic media is paramount for process design, optimization, and environmental management. This technical guide provides a comprehensive overview of the solubility of D2EHPA in common organic solvents and aqueous solutions, presenting quantitative data where available, detailing experimental protocols for solubility determination, and illustrating key concepts through logical diagrams.

Introduction to D2EHPA

Di-2-ethylhexyl phosphoric acid, with the chemical formula (C₈H₁₇O)₂PO₂H, is a viscous, colorless to pale yellow liquid. Its amphiphilic nature, stemming from the polar phosphoric acid head and the nonpolar 2-ethylhexyl tails, dictates its solubility behavior. In non-polar organic solvents, D2EHPA typically exists as a hydrogen-bonded dimer, which influences its extraction properties.[1] Its efficacy as an extractant is closely linked to its solubility in the organic phase and its limited solubility in the aqueous phase to prevent extractant loss.

Solubility of D2EHPA in Organic Solvents

D2EHPA exhibits high solubility in a wide range of common organic solvents.[2] For many non-polar and some polar organic solvents, D2EHPA is considered fully miscible, meaning it can be mixed in all proportions without phase separation. This high solubility is crucial for its application as a solvent extractant, allowing for the preparation of organic phases with varying D2EHPA concentrations tailored to specific extraction needs.

While precise quantitative solubility limits (in g/L or mol/L) are not extensively reported in the literature, likely due to its high miscibility, the following table summarizes the qualitative solubility of D2EHPA in several common organic solvents.

Table 1: Solubility of D2EHPA in Common Organic Solvents

| Solvent Class | Solvent | Solubility | Notes |

| Hydrocarbons | Kerosene | Soluble/Miscible | Commonly used as a diluent in industrial solvent extraction processes.[1] |

| n-Hexane | Soluble/Miscible | Used as a diluent in research and laboratory-scale extractions. | |

| Toluene | Soluble/Miscible | An aromatic hydrocarbon diluent. | |

| Alcohols | Methanol | Soluble | Generally soluble in alcohols.[2] |

| Ethanol (B145695) | Soluble | Generally soluble in alcohols.[2] | |

| Ketones | Acetone | Soluble | Generally soluble in other organic solvents.[2] |

| Esters | Ethyl Acetate | Soluble | Generally soluble in other organic solvents.[2] |

| Chlorinated | Chloroform | Soluble/Miscible | A nonpolar solvent where D2EHPA is readily soluble. |

Solubility of D2EHPA in Aqueous Solutions

The solubility of D2EHPA in aqueous solutions is limited and significantly influenced by several factors, most notably pH, the concentration of salts, and temperature.[3][4] Minimizing aqueous solubility is critical in industrial applications to prevent the loss of the extractant and contamination of the aqueous phase.

Effect of pH

The pH of the aqueous solution is a dominant factor controlling D2EHPA's solubility.[4] As an acidic extractant, D2EHPA can deprotonate to form its conjugate base, the di-2-ethylhexyl phosphate (B84403) anion. This deprotonation increases with rising pH, leading to a significant increase in aqueous solubility as the anionic form is more water-soluble.[4] This effect is particularly pronounced at pH values above 4.[5]

Effect of Salt Concentration

The presence of salts in the aqueous phase generally decreases the solubility of D2EHPA.[4] This phenomenon, known as the "salting-out" effect, helps to retain the D2EHPA in the organic phase.[3][4] Consequently, extraction processes are often carried out in saline solutions to minimize extractant loss.

Effect of Temperature

An increase in temperature generally leads to a slight increase in the solubility of organic compounds in aqueous solutions, and D2EHPA is no exception. However, the effect of temperature on D2EHPA solubility is generally less pronounced than that of pH.

The following diagram illustrates the key factors influencing the solubility of D2EHPA in aqueous solutions.

Caption: Factors influencing the aqueous solubility of D2EHPA.

Table 2: Quantitative Solubility of D2EHPA in Aqueous Solutions

| Aqueous Phase Composition | Temperature (°C) | pH | D2EHPA Concentration in Organic Phase | Aqueous Solubility of D2EHPA (mg/L) | Reference |

| Sulphuric Acid | 25 | < 2 | Not Specified | ~206 | [6] |

| Sulphuric Acid | 50 | < 2 | Not Specified | Slightly higher than at 25°C | [7] |

| Electrolyte Solutions | Not Specified | > 4 | Not Specified | Significantly increases | [5] |

| Electrolyte Solutions | Not Specified | 6-7 | Not Specified | Levels off at a higher value | [5] |

Note: The quantitative data for aqueous solubility can vary depending on the specific experimental conditions. The values presented are indicative based on the cited literature.

Experimental Protocols for Solubility Determination

Accurate determination of D2EHPA solubility requires robust experimental and analytical methods. The general workflow involves preparing saturated solutions, separating the phases, and quantifying the D2EHPA concentration in the solvent of interest.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for determining the solubility of D2EHPA.

Caption: Experimental workflow for D2EHPA solubility determination.

Detailed Methodologies

4.2.1. Preparation of Saturated Solution and Equilibration

-

An excess amount of D2EHPA is added to a known volume of the solvent (organic or aqueous) in a sealed container.

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This can range from several hours to days.

4.2.2. Phase Separation

-

After equilibration, the mixture is allowed to stand undisturbed for a period to allow for phase separation.

-

To ensure complete separation, especially in cases of fine dispersions, centrifugation is often employed.

4.2.3. Sampling and Analysis

-

A carefully measured aliquot of the clear solvent phase is withdrawn.

-

The concentration of D2EHPA in the aliquot is determined using a suitable analytical technique.

Analytical Techniques for D2EHPA Quantification

-

Potentiometric Titration: This is a common method for determining the concentration of acidic extractants like D2EHPA. The sample is dissolved in a suitable solvent (e.g., a mixture of ethanol and water) and titrated with a standardized base, such as sodium hydroxide. The endpoint is detected using a pH electrode.

-

Spectrophotometry: This method involves reacting D2EHPA with a chromogenic agent to form a colored complex that can be measured with a spectrophotometer. This technique is particularly useful for determining low concentrations of D2EHPA.

-

Gas Chromatography (GC) and Liquid Chromatography (LC): These chromatographic techniques can be used to separate and quantify D2EHPA in complex mixtures.

-

Inductively Coupled Plasma (ICP) Spectroscopy: For determining the solubility of D2EHPA in aqueous solutions, the phosphorus content in the aqueous phase can be measured by ICP-AES or ICP-MS. The concentration of D2EHPA is then calculated based on the phosphorus concentration. This method is highly sensitive and suitable for measuring low solubility levels.

Conclusion

The solubility of D2EHPA is a critical parameter that governs its performance in solvent extraction and other applications. It is highly soluble, and often miscible, with a wide array of common organic solvents, making it a versatile extractant. Conversely, its solubility in aqueous solutions is limited and strongly dependent on pH and the presence of electrolytes. A thorough understanding and control of these factors are essential for designing efficient extraction processes, minimizing economic losses due to extractant carry-over, and mitigating environmental impact. The experimental protocols and analytical methods outlined in this guide provide a framework for the accurate determination of D2EHPA solubility, enabling researchers and professionals to optimize its use in their respective fields.

References

- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 2. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]

- 5. Dissolution of D2EHPA in liquid-liquid extraction process: implication on metal removal and organic content of the treated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. banglajol.info [banglajol.info]

The Emergence and Evolution of a Workhorse Extractant: A Technical Guide to Phosphoric Acid, 2-ethylhexyl ester (D2EHPA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of Phosphoric Acid, 2-ethylhexyl ester, commonly known as Di-(2-ethylhexyl) phosphoric acid (D2EHPA). From its origins in the nuclear industry to its widespread use in hydrometallurgy for the recovery of a vast array of metals, D2EHPA has established itself as a versatile and powerful extractant. This document provides a comprehensive overview of its synthesis, mechanisms of action, and detailed experimental protocols, supplemented with quantitative data and visualizations to support researchers in their scientific endeavors.

A Historical Journey: The Discovery and Development of D2EHPA

The story of D2EHPA is intrinsically linked with the dawn of the atomic age and the subsequent boom in hydrometallurgical processing. Its development was a pivotal moment in the advancement of solvent extraction technologies.

Early Developments in Organophosphorus Extractants: The field of solvent extraction for metal recovery gained significant momentum during and after World War II, largely driven by the urgent need for high-purity uranium for the Manhattan Project.[1] Early processes utilized ethers to selectively extract uranyl nitrate (B79036) from acidic solutions.[1] This pioneering work laid the foundation for the exploration of other organic compounds with enhanced extraction capabilities.

The Rise of D2EHPA and the Dapex Process: In the post-war era, researchers at Oak Ridge National Laboratory were actively seeking more stable and efficient extractants for uranium recovery from low-grade sulfuric acid leach solutions.[1] This research led to the discovery of the remarkable extraction properties of di-(2-ethylhexyl) phosphoric acid (D2EHPA).[1] Its effectiveness in extracting uranium from sulfate (B86663) media led to the development of the renowned Dapex (Dialkyl phosphoric acid extraction) process .[2] This process became a cornerstone of the uranium milling industry in the United States and beyond.

Expansion into Broader Hydrometallurgical Applications: The success of the Dapex process spurred further investigation into the capabilities of D2EHPA for extracting other valuable metals.[3] Researchers soon discovered its efficacy in separating a wide range of metal ions, including rare earth elements (REEs), cobalt, nickel, vanadium, and zinc.[4][5] Its commercial availability, chemical stability, and high extraction efficiency for numerous metals solidified its position as a workhorse extractant in the hydrometallurgical industry.[6][7]

Synthesis and Chemical Properties

D2EHPA is an organophosphorus compound with the chemical formula (C₈H₁₇O)₂PO₂H.[2] It is a viscous, colorless to pale yellow liquid that is sparingly soluble in water but readily soluble in non-polar organic solvents like kerosene (B1165875), which is a common diluent in industrial applications.[2][5]

Synthesis of D2EHPA

The industrial synthesis of D2EHPA typically involves the reaction of phosphorus pentoxide (P₄O₁₀) with 2-ethylhexanol.[2] The reaction proceeds in two main steps:

-

Formation of a pyrophosphate intermediate: 4 C₈H₁₇OH + P₄O₁₀ → 2 [(C₈H₁₇O)PO(OH)]₂O

-

Reaction with additional alcohol to yield D2EHPA: [(C₈H₁₇O)PO(OH)]₂O + C₈H₁₇OH → (C₈H₁₇O)₂PO(OH) + (C₈H₁₇O)PO(OH)₂

This synthesis route produces a mixture of mono-, di-, and tri-substituted phosphates. D2EHPA is then isolated and purified based on its solubility characteristics.[2]

An alternative laboratory-scale synthesis can be carried out using phosphorus oxychloride (POCl₃) and 2-ethylhexanol. Another method involves the reaction of phosphorus trichloride (B1173362) with 2-ethylhexanol, followed by chlorination and hydrolysis to produce high-purity D2EHPA.[8]

Dimerization in Organic Solvents

A key characteristic of D2EHPA in non-polar organic solvents is its tendency to form hydrogen-bonded dimers.[2] This dimerization plays a crucial role in the extraction mechanism.

Mechanism of Metal Extraction

The extraction of metal ions by D2EHPA primarily occurs through a cation exchange mechanism. The acidic protons of the dimeric D2EHPA molecule are exchanged for metal cations from the aqueous phase, forming a stable metal-extractant complex in the organic phase.

The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(A₂H)ₙ(org) + nH⁺(aq)

Where:

-

Mⁿ⁺ is the metal ion in the aqueous phase.

-

(HA)₂ represents the D2EHPA dimer in the organic phase.

-

M(A₂H)ₙ is the metal-D2EHPA complex in the organic phase.

-

H⁺ is the hydrogen ion released into the aqueous phase.

The equilibrium of this reaction is highly dependent on the pH of the aqueous phase. As the pH increases (i.e., the concentration of H⁺ decreases), the equilibrium shifts to the right, favoring the extraction of the metal ion into the organic phase. This pH dependency allows for the selective separation of different metals by carefully controlling the acidity of the aqueous solution.[9]

Experimental Protocols

The following sections provide a generalized methodology for conducting a laboratory-scale solvent extraction experiment using D2EHPA.

Preparation of Solutions

-

Organic Phase Preparation:

-

Aqueous Phase Preparation:

Extraction Procedure

-

In a separatory funnel or a suitable reaction vessel, add equal volumes of the prepared aqueous and organic phases (a 1:1 phase ratio is common for initial studies).[9]

-

Shake the mixture vigorously for a predetermined time (e.g., 5-30 minutes) to ensure equilibrium is reached. The optimal shaking time should be determined experimentally.[8]

-

Allow the two phases to separate completely. The time required for phase disengagement can vary depending on the system.

-

Carefully separate the aqueous and organic phases.

-

Analyze the concentration of the metal ion remaining in the aqueous phase using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[8]

-

The concentration of the metal in the organic phase can be calculated by mass balance.

Stripping Procedure

Stripping, or back-extraction, is the process of recovering the extracted metal from the loaded organic phase.

-

Take the metal-loaded organic phase from the extraction step.

-

Contact it with a stripping solution, which is typically a more acidic aqueous solution (e.g., a higher concentration of H₂SO₄ or HCl).[2]

-

Follow the same mixing and phase separation procedure as in the extraction step.

-

Analyze the metal concentration in the resulting aqueous strip solution.

Quantitative Data on Metal Extraction

The extraction efficiency of D2EHPA is highly dependent on the metal ion and the experimental conditions. The following tables summarize some reported quantitative data for the extraction of various metals.

Table 1: Extraction of Divalent Metals with D2EHPA

| Metal Ion | Aqueous Medium | D2EHPA Conc. (M) | pH | Extraction Efficiency (%) | Reference |

| Zn(II) | Sulfate | 0.05 | 4 | 96.70 ± 0.05 | [8] |

| Zn(II) | Sulfate | 0.10 | 5 | 97.45 ± 0.05 | [8] |

| Fe(III) | Sulfate | 1.0 | 1.0 | > 95 | [5] |

| Co(II) | Sulfate | Not Specified | < 7 | 47 | [11] |

| Ni(II) | Sulfate | 20% (v/v) | 8-8.5 | ~95 (multi-stage) | [9] |

| Cu(II) | Sulfate | Not Specified | Not Specified | > 99 | [5] |

Table 2: Extraction of Rare Earth Elements (REEs) with D2EHPA

| REE Ion | Aqueous Medium | D2EHPA Conc. (M) | Acid Conc. (M) | Extraction Efficiency (%) | Reference |

| La(III) | Nitric Acid | 1.0 | 0.1 | 99.4 | [9] |

| Ce(IV) | Nitric Acid | 1.0 | 0.1 | 100 | [9] |

| Nd(III) | Nitric Acid | 1.0 | 0.1 | 99.7 | [9] |

| Yb(III) | Phosphoric Acid | 50% (v/v) | Not Specified | 45 | [12] |

| Y(III) | Phosphoric Acid | 50% (v/v) | Not Specified | 3 | [12] |

Note: The extraction conditions and efficiencies can vary significantly based on the specific composition of the aqueous and organic phases, temperature, and contact time. The data presented here are for illustrative purposes.

Conclusion

This compound (D2EHPA) has a rich history rooted in the demanding requirements of the nuclear industry, which has since blossomed into a cornerstone of modern hydrometallurgy. Its versatility, efficiency, and cost-effectiveness have made it an indispensable tool for the separation and purification of a wide array of metals. This technical guide has provided a comprehensive overview of the discovery, synthesis, and application of D2EHPA as an extractant. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers and scientists. A thorough understanding of the principles and methodologies outlined herein will empower professionals in various scientific and industrial fields to effectively harness the potential of this remarkable molecule for their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 3. D2EHPA extractant is a kind of organophosphorus extractant [metalleaching.com]

- 4. mdpi.com [mdpi.com]

- 5. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof - Google Patents [patents.google.com]

- 9. matheo.uliege.be [matheo.uliege.be]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Key Reactive Sites of Phosphoric Acid, 2-Ethylhexyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoric acid, 2-ethylhexyl ester, commonly known as di(2-ethylhexyl) phosphoric acid (D2EHPA), is an organophosphorus compound with the chemical formula (C₈H₁₇O)₂PO₂H.[1] It is a viscous, colorless to light yellow liquid that is sparingly soluble in water but soluble in many organic solvents.[2][3] While primarily utilized in hydrometallurgy for the solvent extraction of metals, particularly rare earth elements, uranium, and vanadium, a thorough understanding of its reactive sites is crucial for optimizing its applications and for assessing its environmental and biological interactions.[1][4] This guide provides a detailed examination of the principal reactive sites of the D2EHPA molecule, supported by quantitative data, experimental methodologies, and visual representations of its chemical behavior.

Core Reactive Sites

The reactivity of the D2EHPA molecule is primarily centered around the phosphate (B84403) group and its immediate chemical environment. The key reactive sites are the acidic proton of the hydroxyl group, the phosphoryl oxygen, and the ester linkages.

The Acidic Hydroxyl Group (P-OH)

The most prominent reactive site on the D2EHPA molecule is the acidic proton of the hydroxyl group attached to the central phosphorus atom. This functionality imparts the molecule with its acidic character, allowing it to act as a cation exchanger in various chemical processes.

In aqueous solutions, the P-OH group can deprotonate to form the di(2-ethylhexyl) phosphate anion. The acid dissociation constant (Ka) is a measure of its acidity. In non-polar organic solvents, D2EHPA molecules tend to form stable dimers through hydrogen bonding between the P-OH and P=O groups of two separate molecules. This dimerization is a key aspect of its behavior in solvent extraction systems.[5]

| Parameter | Value | Conditions |

| Acid Dissociation Constant (Ka) | 1.99 x 10⁻² kmol m⁻³ | Kerosene / 0.10 kmol m⁻³ (Na+,H+)Cl⁻ system |

| pKa | ~1.35 | In organo-phosphorus extractants |

| Dimerization Constant (K₂) | 3.39 x 10⁴ m³ kmol⁻¹ | Kerosene / 0.10 kmol m⁻³ (Na+,H+)Cl⁻ system |

Experimental Protocol: Determination of Acid Dissociation and Dimerization Constants

A common method to determine the acid dissociation and dimerization constants involves a two-phase titration and distribution experiment.

-

Preparation of Phases: An aqueous phase of known ionic strength (e.g., 0.10 kmol m⁻³ NaCl/HCl) and an organic phase of D2EHPA dissolved in a non-polar solvent (e.g., kerosene) are prepared.

-

Equilibration: Equal volumes of the aqueous and organic phases are mixed vigorously in a series of separatory funnels at a constant temperature (e.g., 30 ± 0.5 °C). The pH of the aqueous phase is varied across a desired range for different funnels.

-

Phase Separation: The mixtures are allowed to settle, and the two phases are carefully separated.

-

Analysis: The concentration of D2EHPA in both the aqueous and organic phases is determined. The pH of the aqueous phase is measured.

-

Data Analysis: The distribution coefficient of D2EHPA between the two phases is calculated at each pH. By applying relevant thermodynamic models and graphical analysis, the acid dissociation constant (Ka) and the dimerization constant (K₂) can be determined from the distribution data.[6]

Logical Relationship: Dimerization of D2EHPA

Caption: Dimerization of D2EHPA molecules in a non-polar solvent.

The acidic nature of the P-OH group is fundamental to the application of D2EHPA in solvent extraction of metals. The general mechanism involves an ion exchange reaction where the proton of the D2EHPA dimer is exchanged for a metal cation (Mⁿ⁺), forming a stable metal-D2EHPA complex in the organic phase.

Experimental Protocol: Metal Extraction Efficiency

-

Aqueous Phase Preparation: A synthetic aqueous solution containing the metal ion of interest (e.g., Co²⁺) at a known concentration is prepared. The pH of this solution is adjusted to a specific value using a suitable acid or base.[7]

-

Organic Phase Preparation: A solution of D2EHPA in an organic diluent (e.g., kerosene) is prepared at a specific concentration.[7]

-

Extraction: Equal volumes of the aqueous and organic phases are mixed in a sealed container and agitated for a predetermined time to reach equilibrium at a constant temperature.[7]

-

Phase Separation: The mixture is centrifuged or allowed to stand to ensure complete separation of the aqueous and organic layers.

-

Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). The concentration in the organic phase can be calculated by mass balance.

-

Calculation of Extraction Efficiency: The percentage of metal extracted is calculated using the initial and final concentrations in the aqueous phase.

Signaling Pathway: Metal Extraction by D2EHPA

Caption: General workflow for metal extraction using D2EHPA.

The Ester Linkages (P-O-C)

The ester linkages in the D2EHPA molecule are susceptible to hydrolysis, especially under harsh conditions such as high temperatures and the presence of strong acids or bases. This reaction results in the cleavage of the P-O-C bond, yielding mono(2-ethylhexyl) phosphoric acid and 2-ethylhexanol. This is often an undesirable side reaction during the synthesis and application of D2EHPA.[8]

| Parameter | Condition | Products |

| Hydrolysis | Elevated temperature, acidic or basic conditions | Mono(2-ethylhexyl) phosphoric acid, 2-Ethylhexanol |

Experimental Protocol: Investigation of Hydrolysis Kinetics

A detailed experimental protocol to study the hydrolysis kinetics of D2EHPA would involve:

-

Reaction Setup: A solution of D2EHPA in a suitable solvent is prepared in a temperature-controlled reactor.

-

Initiation of Hydrolysis: A known concentration of acid or base is added to the D2EHPA solution to initiate the hydrolysis reaction.

-

Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.

-

Quenching: The reaction in the aliquots is quenched, for example, by neutralization or rapid cooling.

-

Analysis: The concentration of D2EHPA and the hydrolysis products (mono(2-ethylhexyl) phosphoric acid and 2-ethylhexanol) in the quenched samples is determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Kinetic Analysis: The rate of disappearance of D2EHPA and the rate of formation of the products are plotted against time. From these data, the reaction order, rate constant, and activation energy can be determined.

Logical Relationship: Hydrolysis of D2EHPA

Caption: Hydrolysis pathway of D2EHPA.

Thermal Decomposition

D2EHPA undergoes thermal decomposition at elevated temperatures. Understanding the thermal stability and decomposition pathway is critical for its safe handling and for applications in high-temperature environments.

| Parameter | Temperature Range (°C) | Observation |

| Main Weight Loss | 230 - 260 | Approximately 70% weight loss |

| Total Weight Loss | Up to 750 | Approximately 82% weight loss |

Data estimated from thermogravimetric analysis (TGA) thermogram.[9]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed sample of D2EHPA is placed in a TGA sample pan.

-

Instrument Setup: The TGA instrument is programmed with a specific temperature ramp (e.g., 10 °C/min) and atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

Analysis: The sample is heated according to the programmed temperature profile, and the mass of the sample is continuously monitored as a function of temperature.

-

Data Interpretation: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of mass loss at different temperatures.[5]

Experimental Workflow: Thermal Decomposition Analysis

Caption: Workflow for thermogravimetric analysis of D2EHPA.

Synthesis of this compound

A common laboratory and industrial method for the synthesis of D2EHPA involves the reaction of phosphorus pentoxide with 2-ethylhexanol.[1]

Experimental Protocol: Synthesis from Phosphorus Pentoxide

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a means for controlled addition of reactants is charged with 2-ethylhexanol.

-

Reactant Addition: Phosphorus pentoxide (P₄O₁₀) is slowly added to the 2-ethylhexanol with vigorous stirring, while maintaining the temperature of the reaction mixture. The reaction is exothermic.

-

Reaction Progression: The reaction produces a mixture of mono-, di-, and trisubstituted phosphates.[1]

-

Isolation of D2EHPA: The desired di-ester, D2EHPA, is isolated from the product mixture based on differences in solubility.[1]

Conclusion

The reactivity of this compound is dictated by several key functional groups. The acidic proton on the P-OH group is central to its primary application in metal extraction through an ion exchange mechanism and also drives its dimerization in non-polar solvents. The P-O-C ester linkages are susceptible to hydrolysis, a reaction that is typically undesirable. Furthermore, the molecule undergoes thermal decomposition at elevated temperatures. A comprehensive understanding of these reactive sites, supported by quantitative data and detailed experimental protocols, is essential for researchers and professionals working with this versatile organophosphorus compound, enabling the optimization of its industrial applications and a thorough assessment of its chemical behavior.

References

- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide – Science Huβ Publishing- Leading the Information Highway [scihub.org]

- 4. researchgate.net [researchgate.net]

- 5. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Solvent Extraction of Rare Earth Elements Using D2EHPA

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solvent extraction of rare earth elements (REEs) using Di-(2-ethylhexyl) phosphoric acid (D2EHPA). The information is compiled for professionals in research, science, and drug development who require a comprehensive understanding of this separation technique.

Introduction

Solvent extraction is a predominant method for the separation and purification of rare earth elements, which is crucial due to their similar chemical properties. D2EHPA is a widely used acidic extractant known for its high efficiency and selectivity in separating REEs. This document outlines the fundamental principles, experimental procedures, and key parameters involved in the application of D2EHPA for this purpose.

Principle of Extraction

The solvent extraction of REEs with D2EHPA is based on a cation exchange mechanism. The D2EHPA, typically present as a dimer (H₂L₂) in a nonpolar organic diluent, reacts with the trivalent rare earth cations (REE³⁺) in the aqueous phase. This reaction results in the formation of a stable metal-organic complex that is soluble in the organic phase, thereby transferring the REE from the aqueous to the organic phase. The equilibrium of this reaction is highly dependent on the pH of the aqueous phase.

Experimental Protocols

Preparation of Organic and Aqueous Phases

a. Organic Phase Preparation:

-

Extractant: Di-(2-ethylhexyl) phosphoric acid (D2EHPA).

-

Diluent: Kerosene (B1165875) is a commonly used and effective diluent.[1] Other diluents like toluene (B28343) and cyclohexane (B81311) can also be used.[1]

-

Procedure: Prepare the desired concentration of D2EHPA in the chosen diluent. Concentrations can range from 0.05 M to 1.8 M depending on the specific application.[1][2] For instance, a 1.8 M D2EHPA solution in kerosene has been shown to be effective for the extraction of heavy rare earth elements (HREEs).[1]

b. Aqueous Phase Preparation:

-

Source: The aqueous feed can be a pregnant leach solution from ore processing or a synthetic solution containing a mixture of REE salts (e.g., chlorides, nitrates, or sulfates).

-

pH Adjustment: The pH of the aqueous phase is a critical parameter influencing extraction efficiency and selectivity.[2][3] The optimal pH can vary; for example, a pH of 2 was found to be optimal for the separation of Dy, Gd, Nd, and La using 0.05 M D2EHPA.[2] The pH can be adjusted using acids such as HCl, H₂SO₄, or HNO₃.

Solvent Extraction Procedure

-

Mixing: Combine the organic and aqueous phases in a separation funnel or a mixer-settler at a specific organic-to-aqueous (O/A) phase ratio. O/A ratios can range from 10:1 to 1:10.[1] A common starting point is a 1:1 ratio.[2]

-

Agitation: Agitate the mixture for a sufficient time to allow for mass transfer and to reach equilibrium. A mixing time of 10-15 minutes is often adequate.[1][2]

-

Phase Separation: Allow the two phases to separate. The denser aqueous phase will settle at the bottom, and the lighter organic phase will be on top.

-

Sampling and Analysis: Carefully separate the two phases. The concentration of REEs in the raffinate (the aqueous phase after extraction) is then analyzed using techniques such as Inductively Coupled Plasma (ICP) to determine the extraction efficiency.

Stripping Procedure

Stripping is the process of back-extracting the REEs from the loaded organic phase into a fresh aqueous solution.

-

Stripping Agent: Strong acids are effective stripping agents. Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) at concentrations ranging from 1 M to 6 M are commonly used.[1][4][5] For instance, 4 M H₂SO₄ can be used to strip HREEs, while 1 M H₂SO₄ can be used for light rare earth elements (LREEs).[1]

-

Procedure: The stripping process is similar to the extraction procedure. The loaded organic phase is mixed with the stripping solution, agitated, and the phases are then separated. The resulting aqueous phase is a concentrated and purified solution of the extracted REEs.

Quantitative Data

The efficiency of the solvent extraction process is evaluated based on several parameters, including extraction efficiency (E), distribution ratio (D), and separation factor (β).

Table 1: Extraction Efficiencies and Distribution Ratios for REEs using D2EHPA [2]

| Element | Distribution Ratio (D) | Extraction Efficiency (%) |

| Dy | 1835.1 | 99.95 |

| Gd | 104.88 | 99.06 |

| Nd | 3.3 | 76.74 |

| La | 0.43 | 30.07 |

| Conditions: 0.05 M D2EHPA, pH = 2, O/A ratio = 1:1, Room Temperature (298 K), 10 min mixing time.[2] |

Table 2: Separation Factors for REE Pairs using D2EHPA [2]

| REE Pair | Separation Factor (β) |

| Dy/La | 4267.67 |